3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
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Overview
Description
3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is a complex organic compound characterized by the presence of a thiazolidine ring, a benzenesulfonyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiazolidine ring in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the trimethoxyphenyl halide reacts with the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The thiazolidine ring provides structural stability and contributes to the overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4,5-Trimethoxyphenyl)methyl]thiomorpholine: This compound shares the trimethoxyphenyl group but differs in the ring structure and functional groups.
Formamide, N-(3,4,5-trimethoxyphenyl)-: This compound also contains the trimethoxyphenyl group but has a different core structure.
Uniqueness
3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring, benzenesulfonyl group, and trimethoxyphenyl group, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-22-15-12-17(24-3)16(23-2)11-14(15)18-19(9-10-25-18)26(20,21)13-7-5-4-6-8-13/h4-8,11-12,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBNJOAZFOKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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